5-(2-Chlorophenyl)oxazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H6ClNO3/c10-6-4-2-1-3-5(6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13) |
InChI Key |
HJNLVMQPUWWPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)NC(=O)O2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 2 Chlorophenyl Oxazolidine 2,4 Dione and Analogues
Established Synthetic Pathways for Oxazolidine-2,4-diones
The construction of the oxazolidine-2,4-dione ring system can be accomplished through several key chemical transformations. These methods, ranging from classical condensation approaches to modern metal-free cyclizations, offer versatile routes to a wide array of substituted derivatives.
Condensation Approaches Utilizing Carbamates and 2-Hydroxycarboxylic Acid Esters
A well-established method for the preparation of oxazolidine-2,4-diones involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. google.com This process is typically carried out at elevated temperatures, ranging from 80°C to 250°C, and can be performed with or without a catalyst. The reaction sees the formation of the oxazolidine-2,4-dione ring through the elimination of alcohol.
The versatility of this method is demonstrated by its applicability to a range of substituted carbamates and 2-hydroxycarboxylic acid esters. For instance, the reaction of methyl N-(3,5-dichlorophenyl)-carbamate with isobutyl vinyl-lactate yields 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione. The use of a solvent is optional but can be advantageous, particularly if it forms an azeotrope with the alcohol byproduct, facilitating its removal by distillation. Suitable solvents include toluene, xylene, and benzene.
Table 1: Examples of Oxazolidine-2,4-dione Synthesis from Carbamates and 2-Hydroxycarboxylic Acid Esters
| Carbamate | 2-Hydroxycarboxylic Acid Ester | Product | Yield (%) |
|---|---|---|---|
| Methyl N-(3,5-dichlorophenyl)-carbamate | Isobutyl vinyl-lactate | 3-(3,5-Dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione | 88 |
| Isobutyl N-(3,5-dichlorophenyl)-carbamate | Isobutyl vinyl-lactate | 3-(3,5-Dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione | 70.5 |
| Methyl methylcarbamate | Ethyl 2-hydroxyisobutyrate | 3-N-Methyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione | - |
Reactions of Hydroxycarboxylic Acid Amides with Diorganyl Carbonates
Another effective route to oxazolidine-2,4-diones is the reaction of a hydroxycarboxylic acid amide with a diorganyl carbonate. This method involves heating the reactants at temperatures between 50°C and 250°C. During the reaction, the corresponding phenols are formed as byproducts and are typically removed by distillation to drive the reaction to completion.
This synthetic strategy allows for the preparation of oxazolidine-2,4-diones with various substituents at the 1, 2, and 3-positions of the phenyl ring, as well as different alkyl and functional groups at the 5-position of the oxazolidine (B1195125) ring.
Tandem Phosphorus-Mediated Carboxylative Condensation-Cyclization Employing Atmospheric Carbon Dioxide
Recent advancements in sustainable chemistry have led to the development of methods that utilize atmospheric carbon dioxide (CO2) as a C1 building block. One such approach involves the tandem phosphorus-mediated carboxylative condensation-cyclization of amino alcohols. While this method is more commonly applied to the synthesis of 2-oxazolidinones, the underlying principles can be extended to the formation of the oxazolidine-2,4-dione scaffold.
In this strategy, a phosphorus-based reagent, such as propanephosphonic acid anhydride (T3P), acts as a dehydrating agent to facilitate the reaction between an amino alcohol and CO2. nih.gov The reaction proceeds through the formation of a carbamic acid intermediate, which then undergoes cyclization. The use of a superbase catalyst, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can enhance the reactivity of the amine with CO2. nih.gov This approach provides a greener alternative to traditional methods that often employ toxic reagents like phosgene.
Metal-Free Cyclization Strategies, including Iodine Monochloride (ICl)-Induced Methods
In the quest for more environmentally benign synthetic routes, metal-free cyclization strategies have gained considerable attention. An example of such a method is the use of iodine monochloride (ICl) to induce the cyclization of N-Boc acrylamides, which can lead to the formation of oxazolidine-2,4-diones. This iodolactonization reaction proceeds readily and provides the corresponding iodo-substituted oxazolidine-2,4-diones in good yields. These iodo-functionalized products can serve as versatile intermediates for further chemical transformations.
Specific Synthetic Routes for 5-(2-Chlorophenyl)oxazolidine-2,4-dione
While general methods for the synthesis of the oxazolidine-2,4-dione core are well-documented, specific procedures for the preparation of this compound are less commonly reported.
Synthesis via Ethyl 1-(2-Chlorophenyl)-1-hydroxymethanecarboximidate Precursors
The synthesis of this compound from ethyl 1-(2-chlorophenyl)-1-hydroxymethanecarboximidate precursors is a plausible, though not widely documented, synthetic route. This approach would likely involve the cyclization of the precursor with a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene. nih.gov The reaction would proceed through the formation of a reactive intermediate that undergoes intramolecular cyclization to form the desired oxazolidine-2,4-dione ring.
A plausible synthetic pathway for this compound involves the reaction of 2-chloro-alpha-hydroxy-benzeneacetamide with a carbonylating agent. For instance, treatment of a related α-hydroxy amide with triphosgene in the presence of a base can induce cyclization to the corresponding oxazolidine-2,4-dione. This general transformation suggests a viable route to the target compound, although specific experimental conditions and yields for the synthesis of this compound via this method require further investigation.
Advanced Synthetic Strategies for Diversification and Analog Preparation
The oxazolidine-2,4-dione scaffold is a key feature in various biologically active molecules. Consequently, the development of advanced synthetic methods to create diverse analogues is a significant area of research. These strategies aim to introduce stereochemical complexity and a variety of substituents efficiently.
Asymmetric Catalytic Reactions for 5-Substituted Oxazolidine-2,4-diones
The synthesis of enantiomerically pure 5-substituted oxazolidine-2,4-diones is of great interest due to the stereospecific interactions of chiral molecules in biological systems. Asymmetric catalysis offers a powerful tool to achieve this, providing access to optically active products from prochiral substrates. While direct asymmetric catalytic routes to 5-aryl oxazolidine-2,4-diones are specialized, broader principles are established in the synthesis of related chiral oxazolidinones.
Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemistry at the C5 position. For instance, multi-component reactions can be employed to construct multi-substituted 1,3-oxazolidine compounds with high optical purity. One such approach involves a multi-component reaction that proceeds through a kinetic resolution process of epoxides, establishing the desired stereochemistry.
Another relevant strategy is the combination of asymmetric aldol reactions with a modified Curtius protocol. This sequence allows for an effective intramolecular ring closure to access a range of 4,5-disubstituted oxazolidin-2-ones with control over vicinal stereogenic centers. japsonline.com Although targeting the 2-one rather than the 2,4-dione, the principle of using asymmetric reactions to set key stereocenters is a cornerstone for creating chiral heterocyclic scaffolds. Research has demonstrated that various β-hydroxy carbonyl substrates, including those with p-chlorophenyl groups, can successfully be converted into the desired oxazolidinone products in good to excellent yields (90-97%). japsonline.com
Table 1: Examples of Asymmetric Synthesis of Oxazolidinone Scaffolds
| Reactant Type | Key Reaction | Catalyst/Auxiliary | Product Type | Yield |
|---|---|---|---|---|
| N-arylimines and epoxides | [3+2] cycloaddition | Ytterbium(III) Triflate | Substituted 1,3-Oxazolidines | Not specified |
| β-hydroxy carbonyl substrates | Asymmetric aldol / Curtius rearrangement | Chiral auxiliary | 4,5-disubstituted oxazolidin-2-ones | 90-97% |
Ynamide Reactivity in Azide-Mediated Cyclizations Towards Oxazolidine-2,4-diones
Ynamides, which are alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, have emerged as versatile building blocks in heterocyclic synthesis. Their unique electronic properties allow for divergent reactivity pathways. A notable application is their reaction with azides, promoted by triflic acid, which can selectively lead to the formation of oxazolidine-2,4-diones. nih.gov
This methodology is based on the generation of a keteniminium intermediate, and the reaction's outcome is controllable by the choice of the azide. nih.gov This approach provides a metal-free pathway to construct the oxazolidine-2,4-dione core, often with high efficiency. Furthermore, a metal-free oxothiolation/cyclization of ynamides has been developed to create oxazolidine-2,4-diones that bear a sulfur-substituted quaternary carbon atom at the 5-position. nih.gov This tandem process facilitates the formation of C-O, C-S, and C-Cl bonds under mild conditions. nih.gov
Table 2: Ynamide Cyclization for Oxazolidine-2,4-dione Synthesis
| Ynamide Substrate | Reagents | Promoter/Catalyst | Product Feature | Yield | Reference |
|---|---|---|---|---|---|
| N-Aryl Ynamide | Azide | Triflic Acid | 5-Substituted Oxazolidine-2,4-dione | Selective | nih.gov |
Oxidative Cleavage Routes for N-Substituted 5-Alkylidene-1,3-Oxazolidine-2,4-diones
The synthesis of 5-substituted oxazolidine-2,4-diones can also be approached by modifying precursors such as N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones. The exocyclic carbon-carbon double bond in these alkylidene derivatives is susceptible to oxidative cleavage, a reaction that breaks the double bond to form two new carbonyl groups. This strategy provides a route to 5-keto-oxazolidine-2,4-diones or, through subsequent reactions, other 5-substituted analogues.
The most common and effective method for this type of transformation is ozonolysis. wikipedia.orgyoutube.com In this reaction, ozone (O₃) is passed through a solution of the 5-alkylidene-1,3-oxazolidine-2,4-dione, which cleaves the double bond to form an intermediate ozonide. Subsequent workup of the ozonide determines the final product. A reductive workup (e.g., with dimethyl sulfide) would yield the corresponding 5-keto derivative and an aldehyde or ketone, depending on the substituents of the original alkylidene group. youtube.com
Alternatively, strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) can be used. youtube.com This method also cleaves the double bond but typically oxidizes the resulting fragments to the highest possible oxidation state. For a 5-alkylidene substrate, this would likely lead to the formation of a 5-keto-oxazolidine-2,4-dione and a carboxylic acid (if the alkylidene group has at least one hydrogen) or a ketone. youtube.com
While direct examples for this specific substrate are specialized, the oxidative cleavage of the analogous 5-alkylidene-thiazolidine-2,4-diones is a known transformation, indicating the viability of this chemical approach. nih.gov
Cyclization Processes with Various Carboxylic Acid Derivatives for Heterocyclic Ring Formation
The formation of the oxazolidine-2,4-dione ring can be achieved through the cyclization of various acyclic precursors derived from carboxylic acids or their equivalents. These methods are fundamental in heterocyclic chemistry and offer robust pathways to the desired core structure.
One direct approach involves the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. nih.gov This one-pot method utilizes atmospheric carbon dioxide as a C1 source to build the dione (B5365651) structure under mild, transition-metal-free conditions. nih.gov
Another route starts from α-amino acids, such as serine derivatives. A method has been developed for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are valuable intermediates. This process involves reacting a 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis under alkaline conditions. This "green" chemistry approach is environmentally friendly, safe, and provides high product yields of over 86%. The resulting 2-oxo-oxazolidine-4-carboxylic acid can then be further modified to introduce substituents at the 5-position.
Mechanistic Investigations of Cyclization and Ring Formation Reactions
Understanding the reaction mechanisms involved in the synthesis of oxazolidine-2,4-diones is crucial for optimizing reaction conditions and designing new synthetic routes. Computational and experimental studies provide deep insights into the pathways, intermediates, and transition states that govern these transformations.
Elucidation of Reaction Intermediates and Transition States in Oxazolidine Synthesis
The reaction of ynamides with azides to form oxazolidine-2,4-diones has been the subject of detailed mechanistic studies, including computational analysis using Density Functional Theory (DFT). These studies have elucidated the key intermediates and transition states involved in the cyclization process. The reaction is proposed to proceed through the formation of a keteniminium intermediate. The subsequent reaction pathway is highly dependent on the nature of the azide used. DFT calculations help to map the potential energy surface of the reaction, identifying the lowest energy pathways and explaining the observed product selectivity. These computational models can predict the structures of transition states, providing a molecular-level understanding of how bonds are formed and broken during the cyclization event.
Kinetic and Thermodynamic Parameters of Ring Closure Reactions
The formation of the this compound ring proceeds via an intramolecular cyclization reaction. A comprehensive understanding of the kinetic and thermodynamic parameters governing this ring closure is crucial for optimizing synthetic protocols and predicting reaction outcomes. While specific experimental kinetic and thermodynamic data for the intramolecular cyclization leading to this compound are not extensively documented in the reviewed literature, computational studies on analogous oxazolidinone synthesis provide valuable insights into the mechanistic pathways and associated energy profiles.
Detailed mechanistic investigations, often employing density functional theory (DFT), have been conducted on the formation of the oxazolidinone ring from various precursors. These studies help to elucidate the transition states and intermediates, thereby providing calculated values for activation energies and reaction energies, which are analogous to the kinetic and thermodynamic parameters of interest.
One area of focus in computational chemistry has been the cycloaddition reactions to form the oxazolidinone core. For instance, the reaction of epoxides with isocyanates has been studied to understand the potential energy surfaces of the cyclization process. These theoretical examinations have revealed that such cycloaddition reactions can proceed through an asynchronous concerted mechanism nih.gov. The calculated energy differences between competing transition states in these models are often small, indicating the potential for multiple reaction pathways to be energetically accessible nih.gov.
In a theoretical study on the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to synthesize oxazolidinones, the rate- and stereoselectivity-determining step was identified as the addition reaction of the sulfur ylide to the nitro-olefin acs.org. This step involves two competitive reaction channels. The calculated relative energies for the transition states of these channels provide an understanding of the kinetic preferences of the reaction acs.org.
The following table presents calculated relative energies for the transition states in the reaction between a sulfur ylide and a nitro-olefin, leading to intermediates for oxazolidinone synthesis. These values, derived from DFT calculations, illustrate the energy barriers that determine the kinetics of the initial bond-forming step.
| Configuration | Reaction Pathway | Relative Energy (kcal/mol) |
|---|---|---|
| trans | Pathway 1 (O-attack) | 12.5 |
| trans | Pathway 2 (C-attack) | 12.3 |
| cis | Pathway 1 (O-attack) | 16.1 |
| cis | Pathway 2 (C-attack) | 12.8 |
Data sourced from computational studies on the stereoselective synthesis of oxazolidinones acs.org. The pathways refer to the initial nucleophilic attack, and the energies are relative to the reactant complex.
While the specific precursors to this compound, such as N-(2-chlorophenyl)-2-hydroxyacetamide or a related haloacetamide, are not explicitly covered in these computational studies, the general principles derived from the theoretical examination of oxazolidinone formation are applicable. The intramolecular cyclization is expected to be governed by the nucleophilicity of the attacking group (e.g., the hydroxyl or amino group) and the electrophilicity of the carbonyl carbon or the carbon bearing a leaving group. The presence of the 2-chlorophenyl substituent on the nitrogen atom will influence the electronic properties of the reacting centers and, consequently, the energy barriers of the transition states.
Structure Activity Relationship Sar Studies for Oxazolidine 2,4 Dione Derivatives
The Oxazolidinedione Ring as a Central Pharmacophore
The oxazolidine-2,4-dione ring is a well-established pharmacophore, a molecular framework essential for the biological activity of a drug. This heterocyclic system is a structural bioisostere of the hydantoin (B18101) ring found in anticonvulsant drugs like phenytoin, where an oxygen atom replaces a nitrogen atom at the 1-position. pharmacy180.com This substitution is significant as it modifies the electronic and conformational properties of the molecule, influencing its interaction with biological targets.
Impact of Substitution at the 5-Position
The substituent at the 5-position of the oxazolidine-2,4-dione ring is a primary determinant of the compound's pharmacological profile. The size, shape, and electronic nature of this substituent significantly modulate the molecule's activity.
Stereochemical Influences of the C5 Substituent on Molecular Activity
The carbon at the 5-position is a chiral center when substituted with a group other than hydrogen. The stereochemistry at this position can have a profound impact on the biological activity of the compound. The differential activity between enantiomers often arises from the specific three-dimensional arrangement of the substituent, which dictates how well the molecule can interact with its biological target.
For 5-aryl substituted oxazolidine-2,4-diones, the orientation of the aryl group is critical. One enantiomer may exhibit significantly higher potency than the other due to a more favorable interaction with the binding site. This stereoselectivity underscores the importance of a precise spatial arrangement of the pharmacophoric elements for optimal biological response.
Effects of Aryl and Heteroaryl Substituents on Biological Pathways and Reactivity
The nature and position of the substituent on the phenyl ring can dramatically alter the compound's activity. For instance, in related thiazolidine-2,4-dione series, a chloro substitution at the ortho position of the phenyl ring has been shown to result in lower antibacterial activity compared to other substitution patterns. mdpi.com While the specific biological pathways affected by 5-(2-Chlorophenyl)oxazolidine-2,4-dione are not extensively detailed in the available literature, it is known that many anticonvulsants with an aryl group act on voltage-gated sodium channels. The 2-chlorophenyl moiety likely contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.
N-Substitution (Position 3) Modifications and their Mechanistic Implications
Modification at the N3 position of the oxazolidine-2,4-dione ring provides another avenue for modulating the pharmacological properties of these compounds. The substituent at this position can influence the molecule's solubility, metabolic stability, and interaction with the target.
Role of N-Aryl Substituents in Ligand-Target Interactions
The introduction of an aryl group at the N3 position can lead to additional binding interactions, such as pi-pi stacking or hydrophobic interactions, with the target protein. This can enhance the binding affinity and, consequently, the potency of the compound. The nature of the N-aryl substituent, including the presence and position of electron-donating or electron-withdrawing groups, can fine-tune these interactions.
Modulation of Activity through Alkyl and Complex Moiety Attachments
While N-alkylation of some oxazolidine-2,4-diones may not significantly alter their intrinsic activity due to in vivo N-dealkylation, the attachment of more complex moieties can have a substantial impact. pharmacy180.com For instance, the introduction of groups that can participate in additional hydrogen bonding or that can occupy a larger volume of the binding pocket can lead to enhanced or altered biological activity.
In a study on related 5-phenyl-oxazolidine-2,4-diones, N-alkylation with chains containing piperazine (B1678402) or aniline (B41778) moieties was explored for anticonvulsant activity. researchgate.net These complex side chains were designed to interact with serotonin (B10506) receptors, indicating that N-substitution can be used to introduce new pharmacophoric elements and potentially new mechanisms of action. The length and flexibility of the linker between the oxazolidinedione core and the terminal group are also critical for optimal interaction with the target.
Substituent Effects on the 2-Chlorophenyl Moiety and Related Aromatic Rings
The nature and position of substituents on the phenyl ring of 5-phenyloxazolidine-2,4-dione (B13836) derivatives are pivotal in determining their biological efficacy. The following subsections delve into the specific effects of halogenation, positional isomerism, and the electronic properties of various substituents.
Positional and Halogenation Effects on Biological and Mechanistic Profiles
The location of the halogen substituent on the phenyl ring of oxazolidinone and related heterocyclic structures can profoundly impact their biological activity. For instance, in a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, compounds with an ortho-substituted phenyl ring demonstrated superior or similar antibacterial activity against S. aureus compared to the most potent compound in the series, while the meta-substituted analogues were found to be inactive. nih.gov Similarly, the antibacterial spectrum of certain oxazolidinone analogues was affected by the position of a methoxyl group on a phenylpiperazinyl substituent. u-tokyo.ac.jp
The presence and nature of a halogen atom on the phenyl ring also play a significant role. Halogens are electron-withdrawing groups, and their incorporation can enhance the biological activity of heterocyclic compounds. Studies on thiazolidine-2,4-dione derivatives have shown that the presence of electron-withdrawing groups such as chlorine and bromine can augment their therapeutic action. nih.gov Furthermore, research on other heterocyclic systems has indicated that substitution with a halogen on a phenyl ring can increase interactions with biological targets like human serum albumin, with the binding affinity potentially increasing with the atomic number of the halogen. bohrium.com
| Compound Series | Substituent Position | Observed Effect on Antibacterial Activity | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Ortho | Similar or better activity against S. aureus | nih.gov |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Meta | Inactive | nih.gov |
| 3-(methoxyl-phenyl)-piperazinyl-phenyl oxazolidinone analogues | Ortho vs. Para (methoxyl group) | Affected the antibacterial spectrum | u-tokyo.ac.jp |
Analysis of Electron-Withdrawing and Electron-Donating Groups on Activity
The electronic properties of substituents on the phenyl ring are a key determinant of the biological activity of 5-phenyloxazolidine-2,4-dione derivatives and related compounds. A substantial body of research indicates that electron-withdrawing groups (EWGs) tend to enhance antibacterial activity, whereas electron-donating groups (EDGs) often lead to a decrease in potency. nih.govunimore.it
For example, in studies involving thiazolidine-2,4-dione derivatives, the presence of EWGs like bromine and chlorine was found to enhance the compounds' activity. nih.gov In one study, all active compounds within a particular series possessed an EWG (Br or Cl) at the ortho position of the phenyl ring. unimore.it Conversely, the introduction of EDGs, such as methoxy (B1213986) and ethoxy groups, resulted in a significant reduction in antibacterial activity. unimore.it The favorable impact of EWGs is also observed in the synthesis of these compounds, where aromatic aldehydes bearing EWGs have been reported to react faster and produce higher yields compared to those with EDGs. nih.gov This suggests that the electron-deficient nature of the aromatic ring imparted by EWGs is beneficial for both the synthesis and the biological function of these molecules.
| Substituent Type | Example Groups | General Effect on Antibacterial Activity | Reference |
|---|---|---|---|
| Electron-Withdrawing Groups (EWGs) | -Cl, -Br, -NO2, -CN | Enhanced activity | nih.govunimore.it |
| Electron-Donating Groups (EDGs) | -OCH3, -OC2H5 | Decreased activity | unimore.it |
Bioisosteric Replacements within the Oxazolidinedione Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. In the context of oxazolidine-2,4-diones, the core heterocyclic scaffold can be replaced with other five-membered rings to modulate activity, selectivity, and pharmacokinetic parameters.
Prominent bioisosteres for the oxazolidine-2,4-dione ring include 1,2,3-triazoles, thiazolidine-2,4-diones, and imidazolidine-2,4-diones. For instance, 1,2,3-triazoles have been successfully employed as isosteric replacements for the oxazolidinone nucleus in the development of RNA-binding antibacterial agents. nih.gov This substitution can also be utilized to replace the acetamide (B32628) functionality often found in oxazolidinone antibiotics, leading to compounds with reduced off-target activity, such as inhibition of monoamine oxidase A. acs.org
Thiazolidine-2,4-diones themselves are a well-established class of pharmacologically active compounds and can be considered bioisosteres of oxazolidine-2,4-diones, sharing a similar five-membered heterocyclic core with two carbonyl groups. nih.govfrontiersin.org Similarly, imidazolidine-2,4-diones (hydantoins) and their 2-thioxo analogues have been synthesized and evaluated as bioisosteric replacements, demonstrating a range of biological activities. nih.govmdpi.comresearchgate.netnih.gov The choice of bioisostere can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
| Original Scaffold | Bioisosteric Replacement | Therapeutic Area/Application | Reference |
|---|---|---|---|
| Oxazolidinone | 1,2,3-Triazole | Antibacterial (RNA-binding agents) | nih.gov |
| Oxazolidinone (acetamide moiety) | 1,2,3-Triazole | Antibacterial (reduced MAO-A activity) | acs.org |
| Oxazolidine-2,4-dione | Thiazolidine-2,4-dione | Antimicrobial, Antidiabetic, Anticancer | nih.govfrontiersin.org |
| Oxazolidine-2,4-dione | Imidazolidine-2,4-dione (Hydantoin) | Antischistosomal, Anticonvulsant, Antiarrhythmic | nih.govmdpi.comresearchgate.net |
| Oxazolidine-2,4-dione | 2-Thioxoimidazolidin-4-one | Inhibitors of bacterial virulence | nih.gov |
Molecular Mechanism of Action and Cellular Pathway Modulation Studies
Enzyme Inhibition Profiling and Specificity
The oxazolidinedione and the structurally related thiazolidinedione scaffolds have been explored for their potential to inhibit various enzymes involved in a range of disease pathways.
Thiazolidinedione (TZD) derivatives have been investigated for their ability to inhibit key enzymes in glucose metabolism, making them relevant for anti-diabetic research. mdpi.com These enzymes include α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates. nih.govmdpi.com Inhibition of these enzymes can help in managing blood glucose levels. nih.gov
Another significant target is aldose reductase, an enzyme implicated in diabetic complications. mdpi.com Furthermore, some TZD derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling, with IC50 values in the low micromolar range. nih.govresearchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a major target for the development of anticancer therapies. rsc.org
Thiazolidinedione derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase. nih.gov For instance, certain 5-benzylidene-2,4-thiazolidinediones have demonstrated significant inhibitory activity against VEGFR-2. nih.gov The inhibitory concentrations (IC50) for some of the most potent derivatives are in the sub-micromolar range, indicating a high level of efficacy. researchgate.net The inhibition of VEGFR-2 by these compounds can lead to the suppression of angiogenesis, thereby impeding tumor progression. nih.gov
Table 1: VEGFR-2 Inhibition by Thiazolidinedione Derivatives
| Compound | Description | IC50 (µM) |
|---|---|---|
| Derivative 1 | Phthalazine derivative | 0.85 |
| Derivative 2 | Phthalazine derivative | 0.90 |
| Derivative 3 | Phthalazine derivative | 1.00 |
| Sorafenib | Reference Drug | 0.084 |
| Compound 3i | 5-benzylidene-2,4-thiazolidinedione | 0.5 |
This table presents a selection of data on the inhibition of VEGFR-2 by various thiazolidinedione derivatives as reported in scientific literature. nih.govresearchgate.net
Human topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for processes like DNA replication and transcription. They have become important targets in cancer therapy. The search for new topoisomerase inhibitors has led to the exploration of hybrid molecules that combine different pharmacophores.
Recent research has focused on the design and synthesis of novel hybrids incorporating thiazolidine-2,4-dione and other heterocyclic systems. These hybrid compounds have been shown to inhibit human topoisomerases I and II. Docking simulations have helped in identifying these enzymes as potential targets, and subsequent enzymatic assays have confirmed their inhibitory activity. The development of such hybrids represents a promising strategy for creating new anticancer agents.
Receptor Binding and Signaling Pathway Modulation
The oxazolidinedione scaffold is a versatile structure that has been incorporated into molecules targeting a variety of receptors. This versatility allows for the modulation of different signaling pathways, leading to a range of pharmacological effects.
For example, oxazolidinedione derivatives have been developed as potent and selective antagonists of the mineralocorticoid receptor, which is involved in regulating blood pressure and electrolyte balance. nih.gov Additionally, the parent compound of this class, 2,4-oxazolidinedione (B1205460), is the foundational structure for a number of anticonvulsant drugs. wikipedia.org These drugs are thought to act by reducing T-type calcium currents in thalamic neurons, which helps to control the abnormal brain activity associated with absence seizures. drugbank.com
Furthermore, studies on oxazolidinone derivatives have investigated their binding to RNA, specifically the T-box riboswitch antiterminator RNA, highlighting the role of this chemical class in targeting nucleic acid structures. nih.gov
Affinity and Specificity for Neurotransmitter Receptors
The oxazolidinedione scaffold is a core structure in several compounds with activity within the central nervous system, particularly as anticonvulsants. wikipedia.org This class of compounds has been shown to interact with various components of neurotransmission. For instance, certain 3-amino-2-oxazolidinone (B196048) derivatives exhibit modulating activity on dopaminergic and serotoninergic neurotransmission, with the specific effect being dependent on the substituent on the aromatic ring. nih.gov
The anticonvulsant action of some oxazolidinediones, such as paramethadione, is attributed to their ability to reduce T-type calcium currents in thalamic neurons. drugbank.com This action inhibits corticothalamic transmission and dampens the abnormal thalamocortical rhythmicity associated with absence seizures. drugbank.com Furthermore, research into bicyclic 2,4-oxazolidinedione derivatives has pointed towards possible sodium channel interactions as a mechanism for their anticonvulsant effects. nih.gov Beyond these, other derivatives of oxazolidinedione have been investigated as selective antagonists for the mineralocorticoid receptor, indicating the versatility of this chemical structure in interacting with various receptor types. nih.gov While these findings establish the potential of the oxazolidinedione chemical class to interact with neurotransmitter systems and ion channels, specific binding data for 5-(2-Chlorophenyl)oxazolidine-2,4-dione on neurotransmitter receptors is not detailed in the available literature.
Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a significant therapeutic target for type 2 diabetes and has been implicated in cancer biology. nih.govnih.gov The thiazolidinedione (TZD) class of drugs, which is structurally related to oxazolidinediones, are well-known PPARγ agonists. nih.govnih.gov This has prompted investigations into oxazolidinone derivatives as potential PPARγ modulators.
Studies have shown that oxazolidinone derivatives can indeed function as partial agonists of the transcription factor PPARγ. benthamdirect.com A series of novel chiral ligands incorporating the oxazolidinone moiety as a polar head group were designed and evaluated for PPAR activity. nih.gov This research validated the oxazolidinone template for PPAR agonism, and some compounds even demonstrated dual PPARα/PPARγ agonism. nih.gov While the primary focus of PPARγ agonism has been on treating insulin resistance, the activation of this receptor is also known to affect the differentiation, proliferation, and apoptosis of various cell types, including cancer cells. nih.govmdpi.com Although the broader class of oxazolidinones shows potential for PPARγ modulation, specific studies detailing the activity of this compound at the PPARγ receptor are not extensively covered in the reviewed literature.
Potential Interactions with NaV1.8 Ion Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. healthline.com The NaV1.8 isoform, in particular, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a target for pain. nih.gov The oxazolidinedione scaffold is found in several anticonvulsant compounds known to interact with sodium channels. nih.govwikipedia.org
Research on bicyclic 2,4-oxazolidinedione enantiomers and their monocyclic models has explored their sodium channel binding and anticonvulsant properties. nih.gov While these studies provide evidence for the interaction of the oxazolidinedione core with sodium channels, specific profiling against the NaV1.8 isoform is not always detailed. nih.gov However, other compounds containing a chlorophenyl group, such as A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], have been identified as selective NaV1.8 sodium channel blockers that attenuate neuronal activity in neuropathic pain models. nih.govresearchgate.net This suggests that the chlorophenyl moiety present in this compound could potentially contribute to an interaction with sodium channels like NaV1.8, although direct experimental evidence for this specific compound is lacking in the available research.
Effects on the Hedgehog Signaling Pathway (from structural analogs)
The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation during embryonic development and is typically inactive in adult tissues. drugs.com Aberrant reactivation of this pathway has been linked to the development and progression of various cancers, making it an important target for anticancer drug development. wikipedia.orgnih.gov Hedgehog pathway inhibitors block the activity of components within this signaling cascade, thereby restricting tumor growth. drugs.comwikipedia.org
Inhibitors of the Hh pathway can target different components, such as the Smoothened (SMO) receptor or the downstream GLI transcription factors. nih.govdovepress.com While numerous SMO inhibitors like vismodegib (B1684315) and sonidegib have been developed, there is a continuous search for new structural classes of inhibitors. wikipedia.org The strategy of using structural analogs of known bioactive molecules is a common approach in drug discovery. Although direct studies on this compound or its close structural analogs as Hedgehog pathway inhibitors are not prominent in the existing literature, the exploration of novel heterocyclic scaffolds for this purpose remains an active area of cancer research.
Cellular Response Investigations (In Vitro Studies)
Inhibition of Tumor Cell Proliferation and Growth
The oxazolidinone scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents. benthamdirect.comrsc.org Various derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.
For example, a study on 5-(carbamoylmethylene)-oxazolidin-2-ones evaluated their cytotoxicity on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. nih.gov Several derivatives displayed good anticancer potential, with one compound in particular, designated OI, showing IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, while exhibiting no cytotoxicity towards non-tumorigenic MCF-10A cells. nih.govajrconline.org
Similarly, novel 2-thioxo-oxazolidin-4-one derivatives were tested against hematopoietic cancer cell lines, with two compounds, LPSF/NBM-1 and LPSF/NBM-2, showing the most potent cytotoxic activity against HL-60 (leukemia) and MOLT-4 (lymphoma) cells, with IC50 values of 54.83 µM and 51.61 µM, respectively. benthamdirect.com The antiproliferative effects of compounds containing a chlorophenyl group, structurally related to this compound, have also been documented. A series of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives showed potent activity against four human cancer cell lines, with one compound exhibiting IC50 values ranging from 5.1 to 10.1 µM. researchgate.net Another compound, 2-(4-chlorophenyl)-13α-estrone sulfamate, also demonstrated marked cell growth-inhibitory action against various cancer cell lines. mdpi.com
Table 1: Antiproliferative Activity of Oxazolidinone and Related Derivatives
| Compound Class | Specific Compound | Cell Line | Cancer Type | Reported IC50 Value (µM) | Source |
|---|---|---|---|---|---|
| 5-(carbamoylmethylene)-oxazolidin-2-one | OI | MCF-7 | Breast Cancer | 17.66 | nih.gov |
| 5-(carbamoylmethylene)-oxazolidin-2-one | OI | HeLa | Cervical Cancer | 31.10 | nih.gov |
| 2-thioxo-oxazolidin-4-one | LPSF/NBM-1 | HL-60 | Leukemia | 54.83 | benthamdirect.com |
| 2-thioxo-oxazolidin-4-one | LPSF/NBM-2 | MOLT-4 | Lymphoma | 51.61 | benthamdirect.com |
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione | Compound 4u | MGC-803 | Gastric Cancer | 5.1 - 10.1 | researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Beyond inhibiting proliferation, a key characteristic of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and disrupt the cancer cell cycle. Numerous studies have confirmed that oxazolidinone derivatives can trigger these cellular responses through various mechanisms.
In studies of 5-(carbamoylmethylene)-oxazolidin-2-ones, the most promising compound, OI, was found to induce apoptosis in both MCF-7 and HeLa cells. nih.gov The mechanism was linked to an increase in reactive oxygen species (ROS) levels and subsequent mitochondrial damage, leading to the activation of caspase-9 and the release of cytochrome c into the cytosol. nih.gov This indicates an induction of the intrinsic mitochondrial pathway of apoptosis. nih.gov Furthermore, this compound was shown to cause a cell cycle arrest in the G1 phase, supported by a reduction in the expression of Cyclin D1. nih.gov
Other oxazolidinone derivatives have been shown to arrest the cell cycle at different phases. For example, a 2-thioxo-oxazolidin-4-one derivative, LPSF/NBM-2, was found to increase the percentage of the cell population in the G2/M phase in MOLT-4 lymphoma cells, suggesting a different point of cell cycle intervention. benthamdirect.com The induction of apoptosis by oxazolidinone derivatives can also involve the activation of caspases-3 and -9, as observed in DU145 prostate cancer cells treated with linezolid-derived compounds. nih.gov Similarly, novel oxazolinoanthracyclines, which feature an oxazoline (B21484) ring, induce apoptosis that is mediated by mitochondria and is associated with a drop in mitochondrial membrane potential. plos.org
Table 2: Mechanisms of Apoptosis and Cell Cycle Arrest by Oxazolidinone Derivatives
| Compound Class | Cell Line | Effect | Mechanism | Source |
|---|---|---|---|---|
| 5-(carbamoylmethylene)-oxazolidin-2-one | MCF-7, HeLa | Apoptosis | Increased ROS, mitochondrial damage, caspase-9 activation | nih.gov |
| 5-(carbamoylmethylene)-oxazolidin-2-one | MCF-7, HeLa | Cell Cycle Arrest | G1 phase arrest, decreased Cyclin D1 | nih.gov |
| 2-thioxo-oxazolidin-4-one | MOLT-4 | Cell Cycle Arrest | G2/M phase arrest | benthamdirect.com |
| Linezolid derivative | DU145 (Prostate Cancer) | Apoptosis | Caspase-3 and -9 activation | nih.gov |
| Oxazolinoanthracyclines | Ovarian and Liver Cancer Cells | Apoptosis | Decreased mitochondrial membrane potential | plos.org |
Modulation of Intracellular Cell Signaling and Inflammatory Pathways
Limited direct research has been published specifically detailing the modulation of intracellular cell signaling and inflammatory pathways by this compound. However, the broader class of oxazolidinones and related heterocyclic compounds, such as thiazolidine-2,4-diones, has been investigated for anti-inflammatory properties, offering potential insights into the mechanisms that might be employed by this compound.
Studies on structurally similar compounds suggest that the anti-inflammatory effects could be mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. For instance, certain thiazolidine-2,4-dione analogs have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. nih.gov This suppression is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the phosphorylation of mitogen-activated protein kinases (MAPK) like ERK. nih.gov
One study on a novel thiazolidinedione analog, (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione (SKLB010), demonstrated its ability to inhibit the migration of macrophages and down-regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov These effects suggest a targeted action on the inflammatory responses mediated by macrophages. nih.gov While these findings are for a different molecule, they highlight a plausible mechanism for other compounds within the broader dione (B5365651) class.
The table below summarizes the observed effects of related dione compounds on inflammatory pathways, which may suggest potential, yet unconfirmed, activities for this compound.
| Compound Class/Analog | Target Pathway/Mediator | Observed Effect | Cell Type/Model |
| Rimonabant Analogues | Nitric Oxide (NO) Production | Inhibition | LPS-induced BV2 microglial cells |
| Rimonabant Analogues | iNOS, COX-2 Expression | Inhibition | LPS-induced BV2 microglial cells |
| Rimonabant Analogues | NF-κB Activation | Attenuation | LPS-induced BV2 microglial cells |
| Rimonabant Analogues | ERK MAPK Phosphorylation | Attenuation | LPS-induced BV2 microglial cells |
| (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione | Macrophage Migration | Inhibition | Raw264.7 cells |
| (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione | TNF-α, IL-1β, IL-6 | Down-regulation of mRNA expression | Adjuvant-induced arthritis in rats |
Comparative Analysis of Biological Activities Across Oxazolidinedione Isomers and Analogs, Focusing on Mechanistic Divergence
The biological activity of oxazolidinones can be significantly influenced by isomerism and structural modifications, leading to mechanistic divergences. Key areas where these differences are prominent include antibacterial potency and the spectrum of activity, which are often tied to the stereochemistry at the C5 position of the oxazolidinone ring and the nature of the substituents. nih.govnih.gov
Positional and Geometrical Isomerism: Research on novel oxazolidinone derivatives has shown that both positional and geometrical isomerism play a crucial role in their biological activity. For example, in a study of oxazolidinones with a benzotriazole (B28993) pendant, a linearly attached benzotriazole derivative exhibited greater antibacterial potency compared to an angularly attached one. researchgate.net Furthermore, between E/Z-isomers of the angularly attached derivatives, the E-isomer was found to be more potent than the Z-isomer. researchgate.net This suggests that the spatial arrangement of substituents significantly impacts the interaction of these molecules with their biological targets.
Stereochemistry at the C5 Position: The stereochemistry at the C5 position of the oxazolidinone ring is a critical determinant of antibacterial activity. It is well-established that for many oxazolidinone antibiotics, the (S)-configuration at the C5 position is essential for potent activity. nih.gov This stereospecificity is a cornerstone of their mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting the initiation of protein synthesis in bacteria. nih.govwikipedia.org Analogs with the (R)-configuration at this position are often significantly less active or inactive.
Influence of Substituents: The nature of the substituent at the C5 position and on the N-phenyl ring also leads to mechanistic divergence. Modifications to the C5 side chain of oxazolidinones have been explored to enhance antibacterial activity and broaden the spectrum to include Gram-negative bacteria. nih.gov For instance, some C5-modified derivatives have shown superior in vitro activity compared to their corresponding C5 acetamide (B32628) counterparts against various bacterial strains. nih.gov
The table below provides a comparative overview of how different structural features in oxazolidinedione isomers and analogs can lead to variations in their biological activity.
| Structural Feature | Example Comparison | Impact on Biological Activity |
| Positional Isomerism | Linearly vs. Angularly attached benzotriazole | The linear isomer demonstrated higher antibacterial potency. nih.govresearchgate.net |
| Geometrical Isomerism | E-isomer vs. Z-isomer of angularly attached derivatives | The E-isomer was found to be more potent. nih.govresearchgate.net |
| Stereochemistry at C4 | (4S)-isomers vs. (4R)-isomers | In one series, the (4S)-isomers were more potent as muscle relaxants. nih.gov |
| Stereochemistry at C5 | (5S)-configuration vs. (5R)-configuration | The (5S)-configuration is generally crucial for the antibacterial activity of many oxazolidinones. nih.govnih.gov |
| C5 Side Chain Modification | C5-modified derivatives vs. C5 acetamide derivatives | Certain C5 modifications have resulted in superior in vitro antibacterial activity. nih.gov |
| Heteroaryl Substituents | Benzotriazole vs. Benzimidazole, Benzthiazole, or Benzoxazole | Replacement of benzotriazole with other heteroaryl moieties led to less active or inactive molecules. researchgate.net |
Computational and Theoretical Studies of 5 2 Chlorophenyl Oxazolidine 2,4 Dione and Derivatives
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov
Prediction of Ligand-Target Interactions and Binding Affinities
Molecular docking simulations are instrumental in predicting how 5-(2-Chlorophenyl)oxazolidine-2,4-dione and its analogs might interact with various biological targets. These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the protein. A more negative score typically indicates a stronger and more favorable binding interaction.
In studies of structurally related thiazolidine-2,4-dione derivatives, molecular docking has been successfully used to predict their binding affinities to targets like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net For instance, docking studies on a series of novel thiazolidine-2,4-dione derivatives against PPAR-γ revealed binding energy values ranging from -5.021 to -8.558 kcal/mol, indicating strong interactions within the binding pocket. nih.gov Such studies suggest that the oxazolidine-2,4-dione core of the title compound could serve as a crucial scaffold for interacting with various protein targets. The binding affinity is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively stabilize the ligand-protein complex.
Table 1: Example of Molecular Docking Scores for Thiazolidine-2,4-dione Derivatives against a Target Protein (Data from a study on related compounds)
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |
|---|---|---|
| Derivative 3a | -5.021 | Moderate |
| Derivative 3j | -8.558 | High |
| Derivative 3o | -6.789 | Good |
| Pioglitazone (Standard) | -7.500 | High |
This table is illustrative and based on data for thiazolidine-2,4-dione derivatives to demonstrate the type of data generated in docking studies. nih.gov
Analysis of Active Site Accommodation and Binding Modes
Beyond predicting binding affinity, docking simulations provide a detailed three-dimensional view of how a ligand fits into the active site of a protein. This analysis is critical for understanding the specific atomic interactions that underpin molecular recognition. For derivatives of the related thiazolidine-2,4-dione scaffold, docking studies have elucidated key binding modes. For example, the thiazolidine-2,4-dione head group often acts as a hydrogen bond acceptor and donor, forming critical interactions with amino acid residues in the protein's active site. nih.govnih.gov
In simulations targeting VEGFR-2, the 5-benzylidenethiazolidine-2,4-dione motif was shown to occupy the hinge region of the active site, forming crucial bonds with the amino acid Cys917. nih.gov Similarly, for this compound, the oxazolidine-2,4-dione ring would be expected to form key hydrogen bonds, while the 2-chlorophenyl group would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Visualizing these binding modes allows researchers to understand structure-activity relationships (SAR) and rationally design derivatives with improved potency and selectivity. mdpi.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique provides insights into the conformational flexibility of the compound and the stability of the ligand-protein complex.
Conformational Analysis and Dynamic Behavior of the Compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The dynamic behavior and biological activity of a molecule like this compound are intrinsically linked to its conformational preferences. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. researchgate.net These simulations can reveal how the orientation of the 2-chlorophenyl ring relative to the oxazolidine-2,4-dione core fluctuates in a solvent environment, which can influence its ability to fit into a protein's binding site.
Stability and Fluctuations of Ligand-Protein Complexes
MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. Key metrics used to analyze stability include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value for the complex suggests that the ligand remains securely bound and the protein structure is not significantly perturbed.
Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding and function.
Studies on related thiazolidine-2,4-dione derivatives complexed with target proteins have used MD simulations to confirm the stability of the docked poses, authenticating the binding modes and the persistence of key interactions over time. nih.govnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods provide detailed information about molecular structure, orbital energies, charge distribution, and reactivity.
For a compound like this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure with high accuracy.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Calculate Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target.
Predict Spectroscopic Properties: DFT can be used to calculate vibrational frequencies (IR/Raman) and NMR chemical shifts, which can aid in the structural characterization of newly synthesized derivatives. researchgate.net
For example, a study on the related compound 5-(4-chlorobenzylidene)thiazolidine-2,4-dione used DFT to calculate its first hyperpolarizability, providing insights into its nonlinear optical properties. researchgate.net Such calculations provide a fundamental understanding of the physicochemical properties of this compound that govern its biological activity.
Electronic Structure Characterization and Reactivity Prediction
The electronic structure of a molecule governs its physical properties and chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely employed to characterize the electronic properties of heterocyclic compounds. For molecules in the oxazolidine-2,4-dione class, DFT calculations using basis sets like B3LYP/6-31+G(d,p) are used to optimize the molecular geometry and compute key electronic descriptors.
These calculations yield valuable information about the distribution of electrons within the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
Further analysis involves mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. This map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, predicting sites for intermolecular interactions. Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net These computational approaches provide a detailed electronic profile that is essential for predicting how this compound might interact with biological targets.
Application of Frontier Molecular Orbital (FMO) Theory to Cycloadditions
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone for explaining pericyclic reactions, including cycloadditions. wikipedia.org The theory posits that the primary interactions governing these reactions occur between the HOMO of one reactant and the LUMO of the other. wikipedia.orgfiveable.me The feasibility of a cycloaddition reaction depends on the symmetry and energy proximity of these frontier orbitals.
A cycloaddition is a reaction where two or more open-chain molecules form a ring by creating at least two new bonds simultaneously. wikipedia.org For a molecule like this compound, which contains π-systems, FMO theory can predict its potential to participate in such reactions. For a reaction to be thermally "allowed," the HOMO and LUMO must overlap constructively (in-phase) at the points of bond formation. imperial.ac.uk
For example, in a [4+2] cycloaddition like the Diels-Alder reaction, the HOMO of the diene interacts with the LUMO of the dienophile. fiveable.me The symmetry of these orbitals must align to allow for the concerted formation of the new sigma bonds in the transition state. wikipedia.orgslideshare.net By calculating the frontier orbitals of this compound, one could assess its viability as either a diene or dienophile component and predict the stereochemical outcome of potential cycloaddition reactions. fiveable.me
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies
The pharmacokinetic profile of a potential drug candidate is crucial for its success, and this can be assessed early in the development process using computational ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools. nih.gov For oxazolidinedione derivatives, various software platforms and webservers like QikProp, pkCSM, and SwissADME are used to calculate key physicochemical and pharmacokinetic properties based on the molecule's structure. researchgate.netinnovareacademics.inmdpi.com
These methodologies predict properties that are critical for a compound's drug-likeness. A primary screening tool is Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netinnovareacademics.in Computational models can provide detailed predictions on parameters such as human intestinal absorption, permeability across Caco-2 cells (an in vitro model of the gut wall), and penetration of the blood-brain barrier (BBB). innovareacademics.innih.gov
Metabolism is another critical aspect, with predictions often focusing on the potential for the compound to inhibit or serve as a substrate for key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. nih.gov Excretion pathways and potential toxicity can also be estimated. These in silico ADME studies for related thiazolidine-2,4-dione and quinazolin-2,4-dione derivatives have shown acceptable profiles, suggesting that they are likely to have good oral bioavailability and low central nervous system effects. mdpi.comnih.gov
Table 1: Representative In Silico ADME Predictions for Heterocyclic Compounds This table presents typical parameters evaluated for drug candidates in the broader class of heterocyclic compounds. Specific values for this compound would require dedicated computational analysis.
| ADME Parameter | Predicted Property | Typical Acceptable Range |
|---|---|---|
| Molecular Weight (MW) | Mass of the molecule | < 500 g/mol |
| LogP | Lipophilicity / Water solubility | < 5 |
| Hydrogen Bond Donors | Number of N-H, O-H bonds | < 5 |
| Hydrogen Bond Acceptors | Number of N, O atoms | < 10 |
| Intestinal Absorption | Percentage absorbed from the gut | > 80% (High) |
| BBB Permeation | Ability to cross the blood-brain barrier | Low to negligible for non-CNS drugs |
| CYP2D6 Inhibition | Potential for drug-drug interactions | Predicted as non-inhibitor |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijprajournal.comnih.gov This method is instrumental in drug design for optimizing lead compounds and predicting the activity of novel molecules.
The development of a QSAR model begins with a dataset of molecules with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). ijprajournal.comnih.gov For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov
Statistical methods, most commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. ijprajournal.comnih.gov A robust QSAR model should have high internal consistency, often validated using the leave-one-out (LOO) cross-validation technique (yielding a Q² value), and strong predictive power for an external test set of compounds not used in model generation (yielding an R²pred value). nih.govnih.gov For thiazolidinedione and oxazolidinedione derivatives, QSAR models have been successfully developed to predict activities such as antihyperglycemic effects and enzyme inhibition. nih.govnih.govfrontiersin.org
A significant outcome of QSAR modeling is the identification of the specific molecular descriptors that have the most substantial influence on biological activity. ijprajournal.com These key descriptors provide valuable insights into the mechanism of action at the molecular level. By understanding which properties are critical for activity, medicinal chemists can rationally design new derivatives with enhanced potency.
Studies on related heterocyclic compounds have identified several classes of important descriptors:
Topological Descriptors: These describe the connectivity and branching of the molecular structure. For example, descriptors like Mor29m (3D-MoRSE) and G2u (2D-autocorrelation) were found to be critical for the lipoxygenase inhibitory activity of thiazolidinediones. frontiersin.org
Electronic Descriptors: Properties such as dipole moment and the energies of frontier orbitals (HOMO/LUMO) can be crucial, as they govern how a molecule interacts with the electrostatic environment of a receptor's active site. mdpi.com
Steric/Volume Descriptors: The size and shape of the molecule and its substituents are often critical for fitting into a binding pocket. Receptor-dependent descriptors that quantify the volume occupied by the ligand within specific regions of a binding site have proven important in models for PPARα and PPARγ agonists. nih.gov
Thermodynamic Descriptors: Parameters like hydration energy and logP (lipophilicity) are frequently included in QSAR models as they relate to the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
By identifying such key descriptors for a series of oxazolidinedione derivatives, researchers can better understand the structure-activity relationship and guide the synthesis of more effective therapeutic agents. mdpi.comnih.gov
Advanced Analytical Characterization Techniques for Research
Spectroscopic Analysis for Comprehensive Structural Elucidation
Spectroscopic methods are paramount for elucidating the precise molecular structure of 5-(2-Chlorophenyl)oxazolidine-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information that, when combined, offers an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar 5-aryloxazolidine-2,4-diones.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazolidine (B1195125) ring and the 2-chlorophenyl group. The methine proton at the C5 position of the oxazolidine ring is anticipated to appear as a singlet. The protons of the aromatic ring will exhibit a complex multiplet pattern due to their coupling with each other. The imide proton (N-H) is expected to show a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons (C2 and C4) of the oxazolidine-2,4-dione ring are expected to resonate at the downfield region of the spectrum. The C5 carbon, attached to the aromatic ring, and the carbons of the 2-chlorophenyl group will show signals in the aromatic and aliphatic regions, respectively.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | Ar-H | 7.30 - 7.60 | Multiplet |
| Methine | C5-H | ~ 5.80 | Singlet |
| Imide | N-H | ~ 9.00 | Broad Singlet |
| ¹³C NMR | Atom | Predicted Chemical Shift (δ, ppm) | |
| Carbonyl | C2, C4 | ~ 170, ~ 155 | |
| Aromatic | Ar-C | 127 - 135 | |
| Methine | C5 | ~ 75 |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the two carbonyl groups of the dione (B5365651), and the C-Cl bond of the chlorophenyl ring. Based on data from similar oxazolidine-2,4-dione structures, the carbonyl groups are expected to show strong, distinct stretching vibrations.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Imide) | 3200 - 3100 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Asymmetric, Imide) | ~ 1790 | Strong |
| C=O Stretch (Symmetric, Imide) | ~ 1720 | Strong |
| C-O Stretch (Ether-like) | 1250 - 1050 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₉H₆ClNO₃), the calculated exact mass is approximately 211.0036 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this calculated value, confirming the elemental composition.
The mass spectral fragmentation pattern provides further structural information. Under electron impact (EI) ionization, the molecule is expected to undergo fragmentation through pathways such as the loss of CO, CO₂, and cleavage of the oxazolidine ring. A significant fragment would likely correspond to the 2-chlorophenyl cation.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for its subsequent purification to a high degree of purity.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.gov By spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the appearance of a new spot corresponding to the more polar product can be observed. The reaction is considered complete when the spot of the limiting reactant has disappeared. TLC also provides a preliminary assessment of the product's purity.
Flash column chromatography is the standard method for purifying multigram quantities of organic compounds in a research setting. For the purification of this compound, a silica gel stationary phase is typically used. The choice of the mobile phase is guided by preliminary TLC analysis. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC is generally optimal for flash column chromatography. Common solvent systems for compounds of similar polarity include gradients of ethyl acetate (B1210297) in hexane or methanol (B129727) in dichloromethane. researchgate.net The fractions collected from the column are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.
X-Ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of publicly available scientific databases, including the Crystallography Open Database (COD) and the Cambridge Crystallographic Data Centre (CCDC), no specific X-ray crystallography data for the compound this compound was found. This indicates that the detailed solid-state structure of this particular molecule has not been experimentally determined and deposited in these major repositories.
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmaceutical compounds.
While crystallographic data for the parent 2,4-oxazolidinedione (B1205460) and other substituted derivatives exist, this information cannot be directly extrapolated to definitively describe the crystal structure of the 2-chlorophenyl substituted variant. The presence and position of the chloro-substituent on the phenyl ring can significantly influence the crystal packing and molecular conformation through various intermolecular forces such as hydrogen bonding and halogen bonding.
Therefore, a detailed analysis of the solid-state structure, including the generation of data tables with crystallographic parameters for this compound, is not possible at this time due to the absence of published experimental data. Further research involving the synthesis of single crystals of the compound and subsequent X-ray diffraction analysis would be required to elucidate its precise solid-state architecture.
Future Research Directions and Translational Perspectives Preclinical Focus
Rational Design of Novel Oxazolidine-2,4-dione Scaffolds for Enhanced Biological Specificity
The rational design of new analogues based on the 5-(2-Chlorophenyl)oxazolidine-2,4-dione structure is a primary avenue for future research. The goal is to enhance biological specificity, improve potency, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies on related oxazolidinone cores have demonstrated that modifications at various positions can significantly impact biological activity. nih.gov
Future design strategies for modifying the this compound scaffold could include:
Substitution on the Phenyl Ring: Beyond the existing 2-chloro substitution, introducing other functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring could modulate binding affinity and selectivity for specific biological targets.
Modification at the N3 Position: The nitrogen atom at position 3 is a key site for derivatization. Alkylation or arylation at this position has been shown to be critical for the activity of related anticonvulsant compounds. researchgate.netresearchgate.net Introducing novel substituents, such as those containing piperazine (B1678402) or aniline (B41778) moieties, could lead to derivatives with altered receptor interaction profiles. researchgate.netresearchgate.net
Stereochemistry at the C5 Position: The stereochemistry at the C5 carbon is crucial for biological activity. Future work should involve the stereoselective synthesis of both R- and S-enantiomers to determine which configuration confers optimal activity for specific targets, a principle well-established for other active oxazolidinones. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Replacing the oxazolidine-2,4-dione core with related heterocyclic systems like thiazolidine-2,4-dione or imidazolidine-2,4-dione could yield compounds with novel biological profiles. nih.govmdpi.com For instance, thiazolidine-2,4-dione derivatives have been explored as anticancer and antimicrobial agents. nih.govnih.gov
Creation of Fused and Spirocyclic Systems: More complex analogues can be designed by creating fused heterocyclic rings or spirocyclic structures. Fused bicyclic heteroaryl C-rings have yielded potent oxazolidinone derivatives, while spiro-oxazolidinediones have been identified as selective inhibitors of histone acetyltransferases. nih.govacs.org
| Design Strategy | Rationale | Potential Outcome | Reference Example |
|---|---|---|---|
| N3-Alkylation/Arylation | Introduce diverse functional groups to explore new binding interactions. | Modified potency and selectivity; altered pharmacokinetic properties. | Substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones showed anticonvulsant activity. researchgate.netresearchgate.net |
| Phenyl Ring Substitution | Modulate electronic properties and steric bulk to fine-tune target engagement. | Enhanced target specificity and potency. | SAR studies show activity is highly sensitive to aryl substituents in related scaffolds. nih.gov |
| Spirocyclization | Introduce conformational rigidity to improve binding affinity. | Increased potency and selectivity for novel targets like enzymes. | Spiro oxazolidinediones identified as potent p300/CBP HAT inhibitors. acs.org |
| Bioisosteric Replacement | Replace the core ring to alter physicochemical properties and explore new target classes. | Novel biological activities (e.g., anticancer, antimicrobial). | Thiazolidine-2,4-dione derivatives show promise as anticancer agents. nih.gov |
Exploration of New Therapeutic Areas Based on Deeper Mechanistic Insights
While the oxazolidine-2,4-dione class is historically linked to anticonvulsant therapies, related scaffolds have demonstrated a wide spectrum of pharmacological activities. researchgate.net Deeper investigation into the molecular mechanisms of this compound could unveil opportunities in new therapeutic areas beyond neurology.
Oncology: Various derivatives of the related thiazolidine-2,4-dione scaffold have shown potent anticancer activity by targeting critical pathways in cancer progression. nih.govnih.govnih.gov These compounds have been shown to inhibit tumor growth and induce apoptosis in multiple cancer cell lines, including colon, breast, and prostate cancer. nih.gov Future research could investigate if this compound or its analogues can modulate targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) or other kinases involved in tumorigenesis. nih.govnih.gov
Infectious Diseases: The oxazolidinone class, exemplified by the antibiotic linezolid, is known for its antibacterial properties, primarily through the inhibition of bacterial protein synthesis. nih.govresearchgate.net Although structurally distinct from antibiotics like linezolid, the core heterocycle of this compound warrants screening against a panel of pathogenic bacteria and fungi. Hybrid molecules incorporating thiazolidine-2,4-dione have also shown significant antimicrobial activity. nih.gov
Metabolic Diseases: Thiazolidine-2,4-diones (glitazones) are well-known agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and have been used as insulin (B600854) sensitizers to treat type 2 diabetes. nih.govmdpi.com Preclinical studies could explore whether the oxazolidine-2,4-dione scaffold can be modified to selectively modulate PPARs or other targets relevant to metabolic disorders. nih.gov
Inflammatory Diseases: Certain heterocyclic compounds containing this core structure have been reported to possess anti-inflammatory properties. mdpi.com Future studies could assess the potential of this compound to modulate inflammatory pathways, potentially through the inhibition of key enzymes or signaling proteins.
Integration of Computational and Experimental Approaches for Accelerated Compound Discovery
The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. For this compound, a robust in silico approach can guide the synthesis and testing of new analogues, saving time and resources.
Molecular Docking: This technique can be used to predict the binding modes of designed analogues within the active site of potential biological targets. researchgate.netnih.gov For example, docking studies have been used to rationalize the interaction of thiazolidine-2,4-dione derivatives with VEGFR-2, helping to guide the design of more potent inhibitors. nih.gov
Pharmacophore Modeling and 3D-QSAR: A pharmacophore model can be generated based on a set of active compounds to define the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new hits or to guide the design of novel derivatives with improved activity. researchgate.net
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxicity issues, prioritizing the synthesis of more promising molecules.
| Computational Method | Application | Potential Impact |
|---|---|---|
| Molecular Docking | Predict binding affinity and orientation of analogues at the target site. | Prioritization of compounds for synthesis; understanding of structure-activity relationships. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-receptor complex to assess binding stability. | Validation of docking poses and identification of key stable interactions. nih.gov |
| Pharmacophore Modeling | Identify essential 3D structural features required for biological activity. | Virtual screening of compound libraries and rational design of new molecules. researchgate.net |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of virtual compounds. | Early elimination of candidates with unfavorable drug-like properties. nih.govnih.gov |
Development of Advanced Synthetic Methodologies for the Preparation of Complex Analogues
To explore the chemical space around this compound, efficient and versatile synthetic methods are required. While classical methods for synthesizing the oxazolidinone ring exist, modern organic synthesis offers advanced strategies for creating more complex and diverse analogues. beilstein-journals.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Goldberg coupling reactions can be employed to construct the C-N and C-C bonds necessary for synthesizing complex 3-aryl and 5-aryl oxazolidinediones. nih.govmdpi.com These methods are often tolerant of a wide range of functional groups, allowing for the late-stage diversification of intermediates.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. researchgate.net Developing novel MCRs for the synthesis of substituted oxazolidine-2,4-diones would provide rapid access to libraries of analogues for biological screening.
Catalytic Asymmetric Synthesis: To investigate the role of stereochemistry, the development of catalytic enantioselective methods for the synthesis of C5-substituted oxazolidine-2,4-diones is essential. This would provide access to enantiomerically pure compounds, which is critical for defining structure-activity relationships. organic-chemistry.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety. Microwave irradiation has been successfully used for the synthesis of oxazolidin-2-one derivatives and could be adapted for the synthesis of this compound analogues. organic-chemistry.org
Investigation of this compound Interactions with Emerging Biological Targets and Pathways
Identifying and validating the molecular targets of this compound is a critical step in understanding its therapeutic potential. While this scaffold has historical ties to CNS targets, recent research on related structures has uncovered a range of novel interactions. researchgate.net Future preclinical research should focus on screening the compound and its rationally designed analogues against emerging biological targets.
Systematic screening can uncover unexpected activities and provide a basis for repurposing the scaffold for new indications. nih.gov This can be achieved through a combination of high-throughput screening against diverse target panels and hypothesis-driven investigation based on the activities of structurally similar compounds.
| Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases | VEGFR-2 | Oncology | nih.govnih.gov |
| Nuclear Receptors | Mineralocorticoid Receptor (MR) | Cardiovascular | nih.gov |
| Epigenetic Enzymes | p300/CBP Histone Acetyltransferases (HAT) | Oncology, Inflammatory Disease | acs.org |
| Bacterial Targets | Ribosome (Protein Synthesis) | Infectious Disease | nih.gov |
| Apoptosis Regulators | Bcl-2/Bcl-xL | Oncology | nih.gov |
Q & A
Basic Questions
What are the optimal synthetic routes for preparing 5-(2-Chlorophenyl)oxazolidine-2,4-dione derivatives?
Answer:
The synthesis of oxazolidine-2,4-dione derivatives typically involves cyclization reactions using α-hydroxy esters and urea derivatives under alkaline conditions. For example, heating ethyl α-hydroxybutyrate with phenylurea in the presence of sodium ethoxide yields 5-ethyloxazolidine-2,4-dione (41% yield) . Key considerations include:
- Reagent stoichiometry : Equimolar ratios of reactants improve yields (e.g., 74% yield for 5-phenyloxazolidine-2,4-dione using phenylurea and ethyl mandelate) .
- Solvent selection : Ethanol or dichloromethane are common solvents, with triethylamine often used as a base .
- Temperature control : Reactions are typically refluxed (e.g., 2 hours in DMF/acetic acid for thiazolidine-2,4-dione derivatives) .
How can NMR spectroscopy validate the structural integrity of this compound derivatives?
Answer:
1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example:
- 1H NMR : Aromatic protons from the 2-chlorophenyl group appear as doublets or triplets in the δ 7.2–7.6 ppm range, while the oxazolidine ring protons resonate at δ 4.0–5.5 ppm .
- 13C NMR : The carbonyl carbons (C2 and C4 of the oxazolidine ring) show signals near δ 165–175 ppm .
- Validation : Compare experimental data with computational predictions (e.g., using Gaussian or ORCA software) to resolve ambiguities in complex spectra .
Advanced Research Questions
How do structural modifications at the 3- and 5-positions of the oxazolidine-2,4-dione core influence biological activity?
Answer:
- 3-position modifications : Introducing a piperidine or azetidine ring (e.g., 3-(1-(2-(m-tolyloxy)acetyl)piperidin-4-yl) derivatives) enhances interactions with hydrophobic enzyme pockets, as seen in fungicidal activity studies .
- 5-position modifications : A 2-chlorophenyl group increases electrophilicity, improving binding to targets like orexin receptors (e.g., anti-narcolepsy candidates) .
- SAR studies : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
How can contradictory data on reaction yields for oxazolidine-2,4-dione syntheses be reconciled?
Answer:
Discrepancies arise from:
- Reaction conditions : Higher yields (90–96%) are achieved with microwave-assisted synthesis compared to traditional reflux (36–74%) .
- Catalyst selection : Sodium acetate in DMF/acetic acid improves cyclization efficiency over sodium ethoxide in ethanol .
- Byproduct management : Acidic workup (e.g., HCl) minimizes dialuric acid formation, which can suppress yields .
Methodology : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) .
What in silico strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–3 for blood-brain barrier penetration) and CYP450 inhibition .
- Solubility : Molecular dynamics simulations (GROMACS) can predict aqueous solubility, critical for oral bioavailability .
- Toxicity : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks, particularly for derivatives with thiophene or chlorophenyl groups .
How does the oxazolidine-2,4-dione moiety participate in enzymatic inhibition mechanisms?
Answer:
The dione ring acts as a hydrogen-bond acceptor, targeting catalytic residues in enzymes. For example:
- Antibacterial activity : Inhibition of bacterial dihydrofolate reductase (DHFR) via interactions with NADPH-binding domains .
- Anti-inflammatory effects : COX-2 inhibition is mediated by π-π stacking between the chlorophenyl group and Tyr385 .
Experimental validation : Use X-ray crystallography (PDB ID: 1DHF) or surface plasmon resonance (SPR) to confirm binding modes .
Methodological Considerations
What analytical techniques are recommended for purity assessment of oxazolidine-2,4-dione derivatives?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention times vary by substituent (e.g., 8.2 min for 5-(4-chlorobenzylidene) derivatives) .
- Mass spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for C14H9ClN2O2S: 304.8 g/mol vs. experimental 304.81 g/mol) .
- Melting point analysis : Sharp melting ranges (e.g., 188–190°C for (Z)-5-(4-chlorobenzylidene)-3-p-tolyl derivatives) indicate high crystallinity .
How can green chemistry principles be applied to oxazolidine-2,4-dione synthesis?
Answer:
- Solvent replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative .
- Catalyst optimization : Use immobilized lipases (e.g., CAL-B) for enantioselective synthesis, reducing metal waste .
- Energy efficiency : Microwave irradiation reduces reaction times (15 minutes vs. 15 hours) and improves yields by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
